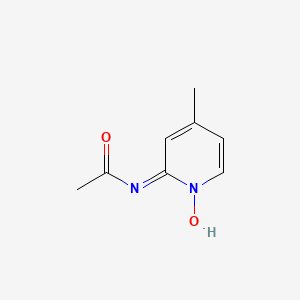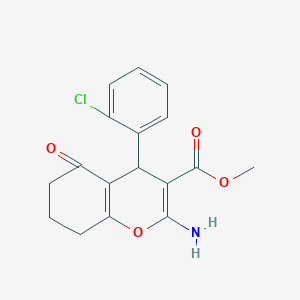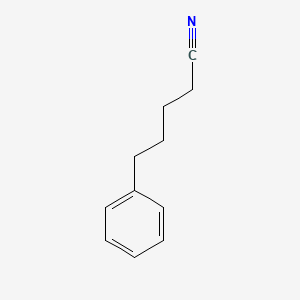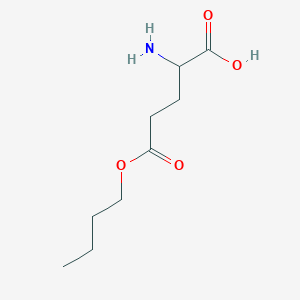
Phenol, isobutylenated
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, isobutylenated is a chemical compound derived from phenol and isobutylene. It is commonly used as an intermediate in the production of various industrial products, including flame retardants, antioxidants, and plasticizers. The compound is known for its stability and effectiveness in enhancing the properties of materials it is incorporated into.
准备方法
Synthetic Routes and Reaction Conditions: Phenol, isobutylenated can be synthesized through the alkylation of phenol with isobutylene. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
C6H5OH+C4H8→C6H4(C4H9)OH
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phenol and isobutylene are continuously fed into the system. The reaction is carried out at elevated temperatures (around 100-150°C) and pressures to ensure high yield and efficiency. The product is then purified through distillation and other separation techniques to obtain the desired compound.
化学反应分析
Types of Reactions: Phenol, isobutylenated undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to phenol and isobutylene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isobutyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Phenol and isobutylene.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
Phenol, isobutylenated has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug formulations and as a stabilizer for pharmaceuticals.
Industry: Widely used in the production of flame retardants, antioxidants, and plasticizers for enhancing material properties.
作用机制
The mechanism of action of phenol, isobutylenated involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Flame Retardant: It forms a protective char layer on the surface of materials, reducing flammability.
Stabilization: It stabilizes polymers and other materials by preventing degradation through oxidation and other chemical reactions.
相似化合物的比较
Phenol, isobutylenated can be compared with other similar compounds such as phenol, isopropylated and phenol, tert-butylated:
Phenol, Isopropylated: Similar in structure but with an isopropyl group instead of an isobutyl group. It has different reactivity and applications.
Phenol, Tert-Butylated: Contains a tert-butyl group, offering higher steric hindrance and stability compared to isobutylenated phenol.
Uniqueness: this compound is unique due to its balance of stability and reactivity, making it suitable for a wide range of industrial and research applications.
属性
| 68610-06-0 | |
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC 名称 |
4-(2-methylprop-2-enyl)phenol |
InChI |
InChI=1S/C10H12O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,11H,1,7H2,2H3 |
InChI 键 |
OVBJIGPDFPHEJT-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)
![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)


![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)



![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)

![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)

